4-(Bromomethyl)-2-fluorobenzeneboronic acid
Overview
Description
4-(Bromomethyl)-2-fluorobenzeneboronic acid is an organoboron compound that features a bromomethyl group and a fluorine atom attached to a benzene ring, along with a boronic acid functional group
Mechanism of Action
Target of Action
The primary target of 4-(Bromomethyl)-2-fluorobenzeneboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (which is the this compound in this case) is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound’s success in the sm coupling reaction is due to its relatively stable nature and the mild and functional group tolerant reaction conditions . These properties likely contribute to its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the SM coupling reaction . This bond formation is a crucial step in many organic synthesis processes .
Action Environment
The action of this compound is influenced by the reaction conditions. The compound is known for its stability and tolerance to various functional groups . It’s also environmentally benign, making it a preferred choice for reactions under specific SM coupling conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-fluorotoluene to form 4-(Bromomethyl)-2-fluorotoluene, which is then converted to the boronic acid derivative through a series of reactions involving organometallic intermediates .
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-2-fluorobenzeneboronic acid may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts, solvents, and temperature control to facilitate the bromination and subsequent boronation steps efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The boronic acid group is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the boronic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are typically used in the presence of solvents such as ethanol or water.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted derivatives can be formed.
Coupling Products: The Suzuki-Miyaura coupling yields biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
4-(Bromomethyl)-2-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but lacks the fluorine atom and boronic acid group.
2-Fluorobenzeneboronic acid: Contains the boronic acid and fluorine but lacks the bromomethyl group.
4-Bromobenzeneboronic acid: Contains the boronic acid and bromine but lacks the fluorine and methyl groups.
Uniqueness
4-(Bromomethyl)-2-fluorobenzeneboronic acid is unique due to the combination of its functional groups, which provide distinct reactivity patterns and applications. The presence of both a bromomethyl group and a boronic acid group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and various research fields .
Properties
IUPAC Name |
[4-(bromomethyl)-2-fluorophenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,11-12H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKOGRPSKARZGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CBr)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247289 | |
Record name | B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331945-16-4 | |
Record name | B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1331945-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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